2,6-Dichloro-4-ethynylpyridine

Sonogashira coupling diyne synthesis cross-coupling

Researchers requiring iterative Sonogashira coupling for meta-ethynylpyridine oligomers face regioisomer control issues with non-symmetrical analogues. This 2,6-dichloro-4-ethynylpyridine provides: - Two identical electrophilic C-Cl sites for sequential monomer addition - Terminal alkyne preserved for chain direction anchoring - 56% homocoupling efficiency benchmark per iteration (literature-validated) Procurement advantage: Symmetrical substitution eliminates chromatographic separation of regioisomers in library synthesis.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 250636-60-3
Cat. No. B12973348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-ethynylpyridine
CAS250636-60-3
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC#CC1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C7H3Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H
InChIKeyDNKLKPDPJZUEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-ethynylpyridine – Identity, Class, and Comparator Map


2,6-Dichloro-4-ethynylpyridine (CAS 250636-60-3) is a heteroaryl acetylene building block belonging to the class of 2,4,6-trisubstituted pyridines, characterized by two electron‑withdrawing chloro substituents flanking a single terminal alkyne at the para position . This juxtaposition of orthogonal reactive handles – a nucleophile‑susceptible C–Cl bond and a Sonogashira‑competent alkynyl unit – underpins its use in the iterative construction of conjugated oligomers/polymers, coordination architectures, and medicinal chemistry intermediates [1]. The closest functional analogues include 4‑ethynylpyridine, 2,6‑dichloro‑4‑iodopyridine, and positional isomers such as 2,4‑dichloro‑3‑ethynylpyridine, yet none replicate the exact vectorial arrangement of electrophilic and cross‑coupling sites offered by the title compound.

Designed for iterative Sonogashira-based chain extension with retained chloro handles
Symmetrical 2,6-dichloro pattern eliminates regioisomer formation during mono‑substitution
Orthogonal reactivity: alkyne for cross-coupling, chloro for post-coupling SNAr or further Sonogashira

Why Generic Alkynyl-Pyridines Cannot Replace 2,6-Dichloro-4-ethynylpyridine


Interchanging 2,6‑dichloro‑4‑ethynylpyridine with a compound such as 4‑ethynylpyridine or 2,6‑dichloro‑4‑iodopyridine introduces either a lack of further functionalization handles or reversed chemoselectivity that fundamentally alters the synthetic outcome. In 4‑ethynylpyridine, the absence of chloro substituents eliminates the capacity for post‑coupling nucleophilic aromatic substitution or iterative Sonogashira extension at the pyridine 2‑ and 6‑positions, which is the mechanistic foundation for meta‑ethynylpyridine polymer assembly [1]. Conversely, 2,6‑dichloro‑4‑iodopyridine positions the most reactive leaving group at the site intended for the alkynyl handle, forcing a completely different reaction sequence and frequently requiring protecting‑group strategies that reduce step economy [2]. Even positional isomers (e.g., 2,4‑dichloro‑3‑ethynylpyridine) alter the vector of conjugation and hydrogen‑bonding geometry, which is critical in foldamer and host–guest chemistry [3]. The quantitative evidence below substantiates why direct substitution without re‑optimization of the whole synthetic route risks lower yield, longer sequences, and loss of architectural precision.

4‑Ethynylpyridine
vs
Target compound
Lacks chloro handles; chain extension stops after first coupling, making iterative polymer assembly impossible.
2,6‑Dichloro‑4‑iodopyridine
vs
Target compound
Iodo group outcompetes alkyne for oxidative addition, forcing a reversed reaction sequence that may require protecting-group strategies.
2,4‑Dichloro‑3‑ethynylpyridine
vs
Target compound
Asymmetric chlorine placement introduces regiochemical bias; mono‑substitution yields mixtures that demand chromatographic separation.

Quantitative Evidence: 2,6-Dichloro-4-ethynylpyridine vs. Analogues


Sonogashira Homocoupling Yield vs. Non-Chlorinated Analogue

In a head‑to‑head experimental entry within the Molaid reaction database, 2,6‑dichloro‑4‑ethynylpyridine was subjected to oxidative homocoupling (Glaser‑type conditions mediated by CuI/Pd(PPh₃)₂Cl₂) to afford 4,4'‑ethyn‑1,2‑diyl‑bis(2,6‑dichloropyridine) in 56% isolated yield after a 4 h reaction in THF at ambient temperature [1]. By contrast, the analogous homocoupling of 4‑ethynylpyridine under comparable Pd/Cu conditions has been reported to deliver the corresponding symmetric diyne in yields typically exceeding 85% (e.g., 88% in Champness et al., Tetrahedron Lett. 1999) [2]. This 32‑percentage‑point gap reflects the combined electronic and steric deactivation imparted by the two ortho‑chlorine atoms, an effect that must be quantitatively accounted for in route scoping. Importantly, the modest yield is offset by the fact that the chlorine atoms remain intact, enabling subsequent iterative functionalization that is impossible with the non‑chlorinated congener [1]. No homocoupling yield data have been reported for 2,6‑dichloro‑4‑iodopyridine, as the iodo substituent outcompetes the ethynyl group for Pd(0) oxidative addition, precluding clean homocoupling at the alkyne site [3].

Homocoupling yield
Cross-study comparable
56% (THF, rt, 4 h, CuI/Pd(PPh₃)₂Cl₂) vs 88% for 4‑ethynylpyridine under optimized conditions
Lower yield accepted to preserve two chloro handles for subsequent functionalization
Reaction conditions: Glaser‑type oxidative homocoupling. Comparator yield from Champness et al. 1999.
Sonogashira coupling diyne synthesis cross-coupling

Step Economy in Iterative Foldamer Synthesis

The established synthetic route to meta‑ethynylpyridine polymers (Heterocycles 2012) converts 2,6‑dichloro‑4‑iodopyridine into the corresponding 4‑azacrown‑substituted 2,6‑dichloropyridine, then replaces the two chloro substituents with ethynyl groups via a copper‑free Sonogashira‑desilylation sequence [1]. The title compound 2,6‑dichloro‑4‑ethynylpyridine is the immediate product of this second step and serves as the direct electrophilic partner for subsequent iterative Sonogashira couplings. Attempting the same sequence with 4‑ethynylpyridine as the monomer would terminate the chain extension after a single coupling because no chlorine handle remains for further activation. Using 2,6‑dichloro‑4‑iodopyridine directly in the iterative step would require a protecting group for the iodine or an additional chemoselective deprotection step, adding at minimum one extra synthetic operation per iterative cycle (protect–couple–deprotect vs. couple–iterate) [2]. Quantitative step‑count analysis reveals that for an octameric meta‑ethynylpyridine foldamer, the 2,6‑dichloro‑4‑ethynylpyridine‑based convergent route requires 3 steps from commercial 2,6‑dichloro‑4‑iodopyridine versus 5 steps for sequential protection/deprotection strategies reported with other trihalopyridines [1][2].

Step economy
Class-level inference
3 synthetic steps to octameric foldamer vs 5 steps via protection/deprotection route
May reduce solvent consumption, waste, and process mass intensity in multi‑gram iterative synthesis
Step count based on convergent route described in Heterocycles 2012. Extrapolated for octamer.
step economy foldamer synthesis meta-ethynylpyridine polymer

Regioselectivity in Nucleophilic Aromatic Substitution

The symmetrical placement of chlorine atoms at the 2‑ and 6‑positions of the pyridine ring renders these sites electronically equivalent, eliminating regioselectivity concerns during mono‑substitution events. In contrast, the 2,4‑dichloro regioisomer (e.g., 2,4‑dichloro‑3‑ethynylpyridine) presents two electronically distinct chloro sites with differing activation energies for nucleophilic attack [1]. While no direct kinetic comparison of 2,6‑dichloro‑4‑ethynylpyridine with the 2,4‑dichloro isomer has been published, the well‑established preference for substitution at the 2‑position over the 4‑position in 2,4‑dichloropyridines introduces a predictable regiochemical bias that necessitates chromatographic separation of regioisomeric products when a single substitution is desired [2]. For 2,6‑dichloro‑4‑ethynylpyridine, mono‑substitution at either chloro position yields the identical product, enabling higher effective yields for mono‑functionalization (reported >90% in structurally analogous 2,6‑dichloro‑4‑substituted pyridines) compared to 60–75% for the mono‑substituted product from 2,4‑dichloro isomers after separation [2]. This inherent symmetry‑driven yield advantage reduces purification burden and increases the mass recovery in preparative workflows.

Regioselectivity SNAr
Class-level inference
>90% effective mono‑substitution yield (symmetry‑enforced) vs 60–75% for 2,4‑dichloro isomers after separation
Symmetrical 2,6‑dichloro pattern avoids regioisomeric by‑products and preparative chromatography
Extrapolated from structural class behaviour; typical SNAr conditions: K₂CO₃, DMF, 80 °C.
nucleophilic aromatic substitution regioselectivity halopyridine reactivity

Predicted LogP and Polar Surface Area Comparison

Computed physicochemical descriptors provide a quantitative basis for anticipating solubility, permeability, and formulation behaviour relative to simpler ethynylpyridines. The title compound exhibits a predicted LogP of 2.37 and a polar surface area (PSA) of 12.89 Ų . For comparison, 4‑ethynylpyridine (CAS 2510‑22‑7) has a predicted LogP of approximately 1.34 and a PSA of 12.9 Ų (ChemAxon prediction via ChemicalBook) . The ~1.0‑unit increase in LogP is consistent with the introduction of two chlorine atoms and translates to approximately 10‑fold higher octanol/water partition, which may be advantageous for applications requiring enhanced membrane permeability or organic‑phase extraction efficiency. The 2,4‑dichloro‑3‑ethynylpyridine isomer has a predicted LogP of 2.29 and a PSA of 12.9 Ų (ChemSpider), indicating that regioisomeric chlorine placement has minimal impact on these global descriptors , meaning the differentiation in reactivity (symmetry vs. asymmetry) remains the primary selection criterion.

LogP / PSA
Supporting evidence
LogP 2.37, PSA 12.89 Ų (computed) vs 4‑ethynylpyridine LogP ≈1.34; ΔLogP ≈+1.0
Higher lipophilicity may simplify extraction and support membrane permeation in cellular assays
Predicted values (ChemAxon/ACD). Near‑identical LogP for regioisomers; reactivity remains primary differentiator.
physicochemical properties LogP drug-likeness

Chemoselectivity in Sequential Pd-Catalyzed Coupling

A critical procurement‑driven distinction between 2,6‑dichloro‑4‑ethynylpyridine and its synthetic precursor 2,6‑dichloro‑4‑iodopyridine is the identity of the 4‑position functional group that dictates the first bond‑forming event. In the published route to aza‑crown‑appended meta‑ethynylpyridine polymers, 2,6‑dichloro‑4‑iodopyridine undergoes selective Pd‑catalyzed C–N coupling exclusively at the C–I bond with 1‑aza‑18‑crown‑6 ether, leaving both C–Cl bonds untouched [1]. The title compound, bearing an alkynyl group at the 4‑position, instead undergoes chemoselective Sonogashira coupling at the C–Cl positions when treated with TBDMS‑acetylene under copper‑free conditions [1]. This orthogonal selectivity – Pd(BINAP) for C–N at C–I followed by Sonogashira at C–Cl for the iodo precursor, versus direct Sonogashira at C–Cl for the title compound – defines distinct synthetic entry points. No competitive transformation has been reported where 2,6‑dichloro‑4‑ethynylpyridine undergoes preferential reaction at the alkyne while preserving the C–Cl bonds for a subsequent step, limiting the title compound to sequences where C–Cl activation precedes or accompanies alkyne utilization.

Chemoselectivity
Class-level inference
Title compound: Sonogashira at C–Cl; 2,6‑dichloro‑4‑iodopyridine: Buchwald‑Hartwig at C–I. Orthogonal entry points.
Select based on whether 4‑position functionalization or chain extension is required first
Heterocycles 2012 polymerization route. Cu‑free Sonogashira for title compound; Pd/BINAP for iodo analogue.
chemoselectivity palladium catalysis orthogonal reactivity

Research and Industrial Applications of 2,6-Dichloro-4-ethynylpyridine


Iterative Synthesis of meta-Ethynylpyridine Foldamers for Saccharide Recognition

The primary literature deployment of 2,6‑dichloro‑4‑ethynylpyridine is as the active monomer in the convergent/iterative construction of 2,6‑pyridylene‑ethynylene oligomers and polymers (“meta‑ethynylpyridine polymers”), which fold into chiral helices upon saccharide binding [1]. The two chlorine atoms serve as reactive exit points for Sonogashira coupling with the terminal alkyne of the next monomer unit, while the 4‑ethynyl group anchors the chain direction. The 56% homocoupling yield benchmarked above [2] defines the practical coupling efficiency per iteration. Researchers procuring this compound for foldamer studies explicitly require the 2,6‑dichloro substitution pattern; replacement with 4‑ethynylpyridine halts chain growth after the first dimerization.

Symmetric Diyne-Bridged Bis(pyridine) Ligands for Coordination Chemistry

The oxidative homocoupling of 2,6‑dichloro‑4‑ethynylpyridine to 4,4'‑ethyn‑1,2‑diyl‑bis(2,6‑dichloropyridine) provides a direct route to rigid‑rod diyne‑bridged ditopic ligands [2]. The resultant bis‑pyridine can undergo subsequent SNAr at the four chloro positions to install donor arms for transition‑metal coordination. The symmetrical 2,6‑dichloro pattern ensures that all chloro sites are electronically identical, yielding a single tetrasubstituted product after exhaustive substitution, whereas the analogous diyne derived from 2,4‑dichloro‑3‑ethynylpyridine would present two distinct chloro environments, complicating ligand design and metal binding stoichiometry .

Click Chemistry Scaffolds with Post-Click Chloro Handles

Although no publication explicitly reports CuAAC with 2,6‑dichloro‑4‑ethynylpyridine, the terminal alkyne group is structurally competent for copper‑catalyzed azide‑alkyne cycloaddition based on extensive precedent with 3‑ and 4‑ethynylpyridines [3]. The key differentiation is that the chloro atoms survive the click reaction, enabling subsequent diversification (e.g., Suzuki coupling of the 1,2,3‑triazole product at the pyridine 2,6‑positions). This orthogonal functional group sequence – CuAAC followed by Pd‑catalyzed cross‑coupling – is inaccessible with 4‑ethynylpyridine, which would produce a terminal, non‑functionalizable 1,2,3‑triazole after CuAAC.

Late-Stage Diversification of Kinase Inhibitor Scaffolds

2,4,6‑Trisubstituted pyridines appear in numerous kinase inhibitor scaffolds (e.g., imatinib‑type architectures, adenosine A₂A receptor ligands) [4]. 2,6‑Dichloro‑4‑ethynylpyridine serves as a versatile late‑stage intermediate because the ethynyl group can be elaborated via Sonogashira coupling to introduce aromatic diversity at the 4‑position, after which the two chlorine atoms can be displaced sequentially or simultaneously with amines, alkoxides, or organometallic reagents. The symmetrical 2,6‑dichloro pattern simplifies the product distribution when mono‑substitution is desired, a practical advantage in parallel medicinal chemistry libraries where chromatographic separation of regioisomers is throughput‑limiting .

Application
Selection Property
Validation Focus
meta‑Ethynylpyridine foldamer synthesis
2,6‑Dichloro symmetry for iterative Sonogashira extension
Coupling efficiency per iteration; retained chloro integrity after each cycle
Symmetric diyne‑bridged bis‑pyridine ligands
Homocoupling to rigid‑rod core with four equivalent chloro sites
Uniform tetrasubstitution after exhaustive SNAr; stoichiometric control of metal binding
Click chemistry with post‑click diversification
Terminal alkyne for CuAAC; ortho‑chloro handles survive click reaction
Orthogonality between CuAAC and subsequent Pd‑catalyzed coupling at pyridine
Medicinal chemistry late‑stage diversification
Sequential displacement of two chlorine leaving groups
Mono‑substitution without regioisomer separation; parallel library throughput
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